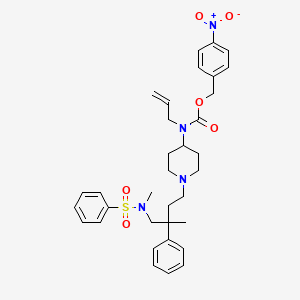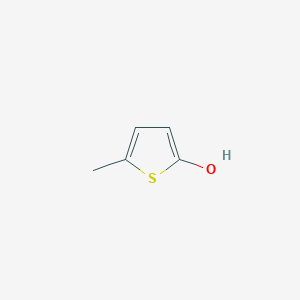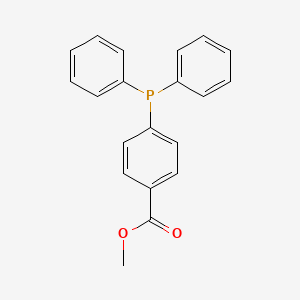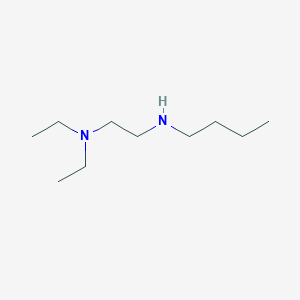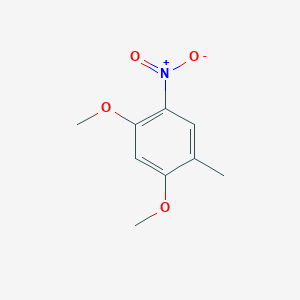
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
Übersicht
Beschreibung
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structural and electronic properties. This compound is characterized by the presence of a bromine atom attached to a silicon atom, which is further bonded to three trimethylsilyl groups. The compound’s steric hindrance and electronic effects make it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane. This reaction is carried out using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at a temperature of 333 K . The reaction yields the desired compound with high efficiency, demonstrating the effectiveness of this synthetic route.
Analyse Chemischer Reaktionen
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include organolithium compounds and other nucleophiles. The steric hindrance provided by the trimethylsilyl groups influences the reactivity and selectivity of the compound in these reactions . Major products formed from these reactions often include silyl-substituted derivatives and other organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in several scientific research fields. In chemistry, it is used as a precursor for the synthesis of silylenes and silylanions, which are important intermediates in various organic reactions . In biology and medicine, the compound’s unique properties are exploited for the development of novel drugs and therapeutic agents. Additionally, its use in industry includes applications in materials science and the production of advanced silicon-based materials .
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves the interaction of the bromine atom with various molecular targets. The steric hindrance and electronic effects of the trimethylsilyl groups play a crucial role in determining the compound’s reactivity and selectivity. These effects influence the pathways and molecular targets involved in the compound’s reactions, leading to the formation of specific products .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane include 2-Bromo-1,1,1,3,3,3-hexaisopropyl-2-(triisopropylsilyl)trisilane and other tris(trialkylsilyl)silyl bromides . These compounds share similar structural features but differ in the size and steric effects of the substituent groups. The unique combination of trimethylsilyl groups in this compound provides distinct reactivity and selectivity advantages compared to its analogs .
Eigenschaften
IUPAC Name |
bromo-tris(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27BrSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOZSXUYPBXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27BrSi4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502020 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-31-6 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


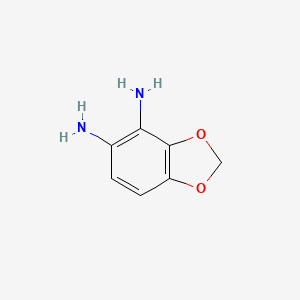
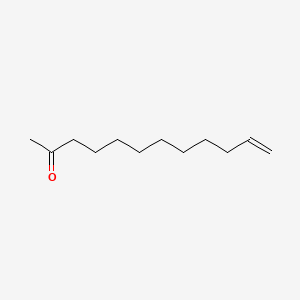
![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)
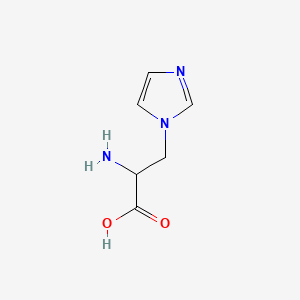
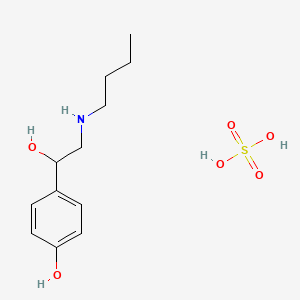
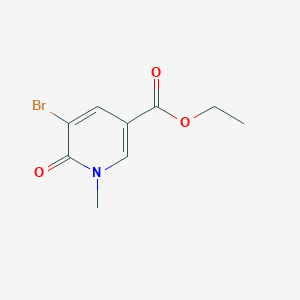
![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)
